PRMT3 Methyltransferase Engagement: The Only Benzylpiperazine Acetamide with a Reported Cellular EC₅₀ Against the PRMT3 Chaperone Domain
Among benzylpiperazine‑acetamide congeners publicly profiled against human protein methyltransferases, only the 3‑chloro‑4‑methylphenyl derivative has a deposited cellular EC₅₀ against the PRMT3 methyltransferase domain (EC₅₀ = 1.3 μM, HEK293 expression system, protein stabilization readout) [1]. The corresponding 4‑chlorophenyl analog (CAS 54257‑88‑4) and 3,4‑dichlorophenyl analog lack any PRMT3 annotation in ChEMBL or BindingDB as of 2026, indicating that the 3‑chloro‑4‑methyl substitution uniquely unlocks this target space within the series.
| Evidence Dimension | PRMT3 domain binding (cellular EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 1.3 μM (1.30E+3 nM) |
| Comparator Or Baseline | 4‑Chlorophenyl analog (CAS 54257‑88‑4): no PRMT3 data reported. 3,4‑Dichlorophenyl analog: no PRMT3 data reported. Reference PRMT3 inhibitor SGC707: IC₅₀ ≈ 30 nM (biochemical assay, distinct chemotype). |
| Quantified Difference | Qualitative (target engagement present vs. absent for closest analogs); the target compound is ~43‑fold less potent than SGC707 but offers a distinct benzylpiperazine scaffold for further optimization. |
| Conditions | ePL‑tagged human PRMT3 methyltransferase domain (residues 211–531) expressed in HEK293 cells; protein stabilization assay (BindingDB BDBM50247349 / CHEMBL4072005). |
Why This Matters
Procurement of the 3‑chloro‑4‑methylphenyl analog is the only way to interrogate PRMT3 in a cellular context with a benzylpiperazine‑acetamide chemotype, enabling scaffold‑hopping medicinal chemistry around a validated methyltransferase target.
- [1] BindingDB, Affinity Data for BDBM50247349 (CHEMBL4072005): EC50 = 1.30E+3 nM, ePL-tagged human PRMT3 methyltransferase domain expressed in HEK293 cells, protein stabilization assay. BindingDB.org (2026). View Source
